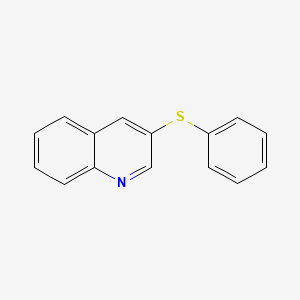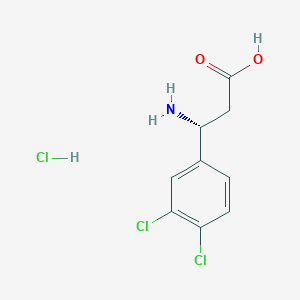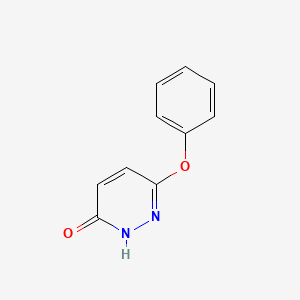
6-phenoxypyridazin-3(2H)-one
Descripción general
Descripción
“6-phenoxypyridazin-3(2H)-one” is a chemical compound that likely belongs to the class of organic compounds known as phenylpyridazines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridazine ring through a CC bond .
Molecular Structure Analysis
The molecular structure of “6-phenoxypyridazin-3(2H)-one” would consist of a phenyl group (a benzene ring) attached to the 6-position of a pyridazin-3(2H)-one ring . The exact physical properties would depend on the specific substituents on the rings .Chemical Reactions Analysis
Again, without specific literature, it’s hard to comment on the chemical reactions involving “6-phenoxypyridazin-3(2H)-one”. Phenylpyridazines can undergo a variety of chemical reactions, typically involving electrophilic substitution on the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-phenoxypyridazin-3(2H)-one” would depend on its exact structure. Factors like its degree of ionization, solubility, stability, and reactivity would all depend on the specific substituents on the rings .Aplicaciones Científicas De Investigación
- Researchers have explored the antiproliferative effects of 6-phenoxypyridazin-3(2H)-one derivatives against various human cancer cell lines, including MGC-803, PC-3, A549, and H1975 . These investigations aim to identify potential candidates for novel antitumor drugs.
- A review spanning from 2017 to 2021 summarizes synthetic methods for assembling the pyrazolopyridine system in 1H-pyrazolo[3,4-b]pyridine derivatives. Researchers have systematically categorized these methods, considering their advantages and drawbacks .
Antitumor Activity
Synthetic Strategies and Approaches
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenoxy-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-10(12-11-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZJZTUOROSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenoxypyridazin-3(2H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


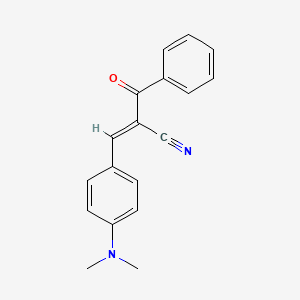
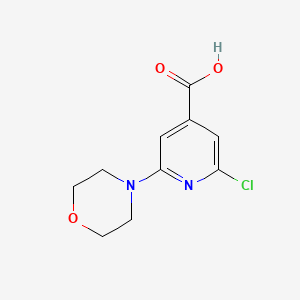
![ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2676244.png)
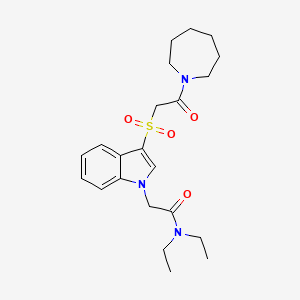
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2676247.png)
![5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2676248.png)

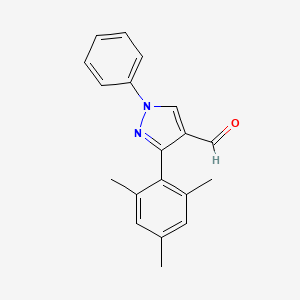
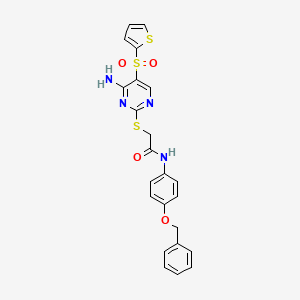
![N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2676258.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2676259.png)
